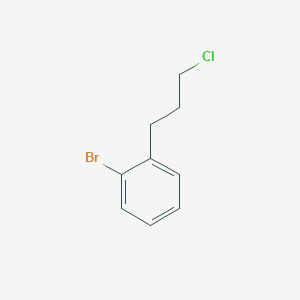

1-Bromo-2-(3-chloropropyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

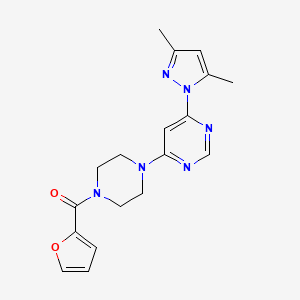

1-Bromo-2-(3-chloropropyl)benzene is a chemical compound with the molecular formula C9H9BrCl2 . It has an average mass of 267.978 Da and a monoisotopic mass of 265.926453 Da .

Synthesis Analysis

The synthesis of 1-Bromo-2-(3-chloropropyl)benzene involves electrophilic aromatic substitution reactions . The general mechanism involves two steps:- The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

- A proton is removed from this intermediate, yielding a substituted benzene ring .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-(3-chloropropyl)benzene is characterized by the presence of a benzene ring substituted with a bromo group and a 3-chloropropyl group . The compound’s molecular formula is C9H9BrCl2 .Chemical Reactions Analysis

1-Bromo-2-(3-chloropropyl)benzene can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . In these reactions, the benzene ring of the molecule can react with an electrophile to form a substituted benzene ring .Applications De Recherche Scientifique

Polycondensation Reactions

1-Bromo-2-(3-chloropropyl)benzene has been studied for its role in polycondensation reactions. A study by Kolesnikov and Korshak (1953) explored the polycondensation of 1-bromo-3-chloropropane with benzene, identifying various catalysts like zirconium chloride, aluminum bromide, and ferric chloride for this reaction, and providing insights into its mechanisms (Kolesnikov & Korshak, 1953).

Synthesis of Biaryls

Muzalevskiy et al. (2009) discussed the application of derivatives of 1-Bromo-2-(3-chloropropyl)benzene in Diels–Alder Reactions, particularly for the synthesis of ortho-CF2Br-Substituted Biaryls (Muzalevskiy et al., 2009).

Pharmaceutical Intermediates

Lukáč and Mohapatra (1992) synthesized 1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethanedione, a compound derived from 1-Bromo-2-(3-chloropropyl)benzene, which has potential applications as a pharmaceutical intermediate (Lukáč & Mohapatra, 1992).

Halogenation Studies

Research by Bovonsombat and Mcnelis (1993) on the ring halogenations of polyalkylbenzenes, including 1-Bromo-2-(3-chloropropyl)benzene, provided valuable information on halogen sources and catalysts, contributing to organic synthesis methods (Bovonsombat & Mcnelis, 1993).

Organometallic Chemistry

Fink et al. (1997) synthesized new compounds using 1-Bromo-2-(3-chloropropyl)benzene, contributing to the field of organometallic chemistry and understanding of electrochemical properties (Fink et al., 1997).

Regioselectivity in Chemical Reactions

Mongin, Desponds, and Schlosser (1996) explored the deprotonation of chloro- and bromo-substituted compounds, including derivatives of 1-Bromo-2-(3-chloropropyl)benzene, enhancing understanding of regioselectivity in chemical reactions (Mongin, Desponds, & Schlosser, 1996).

Safety And Hazards

Propriétés

IUPAC Name |

1-bromo-2-(3-chloropropyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrCl/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDIKCHDLQSPLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCCl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-(3-chloropropyl)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2820272.png)

![9-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2820280.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2820285.png)